(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine

Description

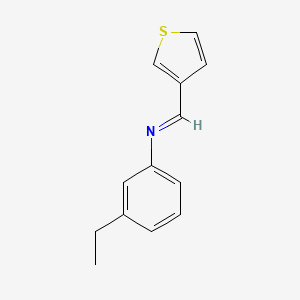

(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is a Schiff base characterized by its Z-configuration, a 3-ethylphenyl substituent on the nitrogen atom, and a 3-thienyl group attached to the imine carbon. Schiff bases of this type are widely studied for their structural versatility, tunable electronic properties, and applications in coordination chemistry, materials science, and bioactive compound development .

Properties

CAS No. |

400059-66-7 |

|---|---|

Molecular Formula |

C13H13NS |

Molecular Weight |

215.32 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-1-thiophen-3-ylmethanimine |

InChI |

InChI=1S/C13H13NS/c1-2-11-4-3-5-13(8-11)14-9-12-6-7-15-10-12/h3-10H,2H2,1H3 |

InChI Key |

YBMPBKKZCXRZFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N=CC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between 3-ethylbenzaldehyde and 3-thiophenemethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is not well-documented. like other imines, it may interact with biological molecules through the formation of Schiff bases with amino groups in proteins and enzymes. This interaction can potentially alter the function of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The structural diversity of methanimine derivatives arises from variations in aryl/heteroaryl groups and substituents on the nitrogen atom. Key comparisons include:

- Electronic Effects : The 3-ethylphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing nitro () or chloro () substituents in analogs. This affects the imine’s electron density and reactivity.

- Heteroaryl Groups : Thienyl (target) vs. pyridinyl () or nitrothiophenyl () moieties alter conjugation and π-π stacking tendencies. Thienyl’s sulfur atom may enhance polarizability compared to nitrogen-containing analogs .

Spectroscopic Properties

1H NMR Signatures :

- Imine proton (CH=N) in pyridinyl derivatives resonates at δ ~8.8–8.9 , while nitrothiophenyl analogs show downfield shifts due to electron-withdrawing effects (δ > 8.5 inferred) . The target compound’s thienyl group may cause moderate deshielding, but data are unavailable.

- Alkyl Substituents : Branched chains (e.g., 2-methylbutyl in ) exhibit complex splitting patterns (δ 1.0–1.9), whereas 3-ethylphenyl’s aromatic protons would appear as multiplet signals near δ 6.5–7.5 .

IR Spectroscopy :

- C=N stretches typically occur at 1600–1650 cm⁻¹. Electron-withdrawing groups (e.g., nitro in ) increase wavenumbers, while electron-donating groups (e.g., ethyl in the target) may lower them .

Crystallographic and Packing Behavior

- Dihedral Angles : Compounds like (E)-1-(4-chlorophenyl)-N-imidazolylmethanimine exhibit dihedral angles of ~56° between aromatic planes, driven by steric and electronic factors . The Z-configuration in the target compound may enforce a smaller angle due to restricted rotation.

- Intermolecular Interactions : Weak forces (C–H⋯N, C–H⋯S, π-π) dominate packing. Thienyl-thienyl interactions in the target compound could differ from pyridinyl or nitrothiophenyl systems due to sulfur’s polarizability .

Biological Activity

(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group and an ethyl-substituted phenyl moiety. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, Schiff bases derived from thienyl compounds have demonstrated the ability to induce apoptosis in tumor cells by inhibiting proteasomal activity .

- Antimicrobial Properties : Studies have reported that Schiff bases exhibit varying degrees of antibacterial and antifungal activities. The mechanism often involves DNA binding through intercalation or groove-binding, which disrupts cellular processes in microorganisms .

- Neuropharmacological Effects : The relaxin-3/RXFP3 system has been implicated in stress responses and feeding behavior, suggesting that related compounds may influence neuropharmacological pathways .

Case Studies

Several studies have explored the biological activity of thienyl-containing compounds:

- Antitumor Studies : A study on thienyl-derived Schiff bases revealed IC50 values indicating potent antitumor activity against human cancer cell lines. The compounds showed a concentration-dependent protective effect on DNA from hydroxyl free radicals, suggesting potential for chemopreventive applications .

- Antimicrobial Activity : Research demonstrated that thienyl Schiff bases exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The enhanced activity was attributed to increased lipophilicity, which facilitates membrane penetration .

- Neuropharmacological Evaluation : In a pharmacological evaluation involving relaxin-3 analogs, compounds similar to this compound were tested for agonistic activity at RXFP3 receptors. These studies highlighted the potential for such compounds in modulating neuroendocrine functions .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Antitumor Activity

| Compound Name | IC50 (μg/ml) | Cell Line Tested |

|---|---|---|

| Thienyl Schiff Base A | 14.20 | Human Breast Cancer (MCF-7) |

| Thienyl Schiff Base B | 4.54 | Human Lung Cancer (A549) |

Q & A

Q. What synthetic methodologies are recommended for the preparation of (Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via oxidative coupling of 3-ethylaniline and 3-thienylcarbaldehyde using hydrophilic covalent organic frameworks (COFs) as photocatalysts in aqueous media. Adjusting solvent polarity (e.g., water:acetonitrile ratios) and irradiation wavelength (visible vs. UV light) can enhance stereochemical control toward the (Z)-isomer. For example, lower polarity solvents may favor intramolecular hydrogen bonding, stabilizing the (Z)-configuration. Reaction optimization using Design Expert software for response surface methodology (RSM) is advised to evaluate variable interactions (e.g., pH, catalyst loading) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the imine proton (δ 8.2–8.5 ppm) and thienyl protons (δ 7.1–7.4 ppm). The (Z)-configuration can be inferred from NOESY correlations between the imine proton and the 3-ethylphenyl group .

- X-ray crystallography : Resolves stereochemistry unambiguously but requires high-purity single crystals.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts.

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental data (e.g., bond angles in X-ray structures)?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Validate computational models by:

- Performing solvent-phase DFT simulations (e.g., using the SMD solvation model).

- Comparing experimental IR spectra with computed vibrational frequencies.

- Conducting replicated analyses with alternative basis sets (e.g., B3LYP vs. M06-2X) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies optimize the photocatalytic activity of this compound in amine coupling reactions?

- Methodological Answer :

- Substrate electronic tuning : The electron-rich thienyl group enhances charge transfer compared to phenyl analogs, but may reduce aqueous solubility. Introduce hydrophilic substituents (e.g., -SO3H) via post-synthetic modification.

- Reaction monitoring : Use in-situ UV-vis spectroscopy to track imine formation kinetics.

- Catalyst recycling : Test COF-based catalysts for reusability over 5–10 cycles, analyzing leaching via ICP-MS .

Q. How does the thienyl moiety influence the compound’s electronic properties compared to phenyl-based analogs?

- Methodological Answer :

- Cyclic voltammetry : Compare oxidation potentials; thienyl groups typically lower LUMO energies, enhancing electron affinity.

- DFT calculations : Map frontier molecular orbitals to quantify charge delocalization.

- Photocatalytic assays : Benchmark against (E)-N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine (from ) to evaluate differences in amine conversion efficiency .

Q. What experimental designs are recommended to study hydrolytic stability of the imine bond under varying pH conditions?

- Methodological Answer :

- Use a fractional factorial design to test pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation via HPLC, fitting data to a first-order kinetic model.

- For mechanistic insights, employ deuterium isotope effects or 15N-labeled imines in NMR studies .

Data Validation & Reproducibility

Q. How should researchers validate conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon connectivity.

- Replicate synthesis and characterization across independent labs to rule out instrumentation bias.

- Publish raw spectral data and crystallographic .cif files in supplementary materials for peer verification .

Comparative Studies

Q. What methodologies enable direct comparison of this compound’s catalytic performance against structurally similar imines?

- Methodological Answer :

- Standardize testing protocols (e.g., fixed light intensity, catalyst mass, and substrate concentration).

- Use turnover frequency (TOF) and apparent quantum yield (AQY) as metrics.

- Perform Hammett analysis to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.